molecular formula C17H17BrO4S B2887574 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone CAS No. 477334-21-7

3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone

Cat. No.: B2887574
CAS No.: 477334-21-7
M. Wt: 397.28
InChI Key: NOSGIRKBBQLUDG-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone is an organic compound with the molecular formula C17H17BrO4S. It is characterized by the presence of a bromophenyl group, a sulfonyl group, and an ethoxyphenyl group attached to a propanone backbone. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-ethoxybenzaldehyde.

    Reaction: The 4-bromobenzenesulfonyl chloride reacts with 4-ethoxybenzaldehyde in the presence of a base such as triethylamine to form the intermediate product.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst such as p-toluenesulfonic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone

Uniqueness

3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially its ability to interact with biological targets.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-(4-ethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO4S/c1-2-22-15-7-3-13(4-8-15)17(19)11-12-23(20,21)16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSGIRKBBQLUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-21-7
Record name 3-((4-BROMOPHENYL)SULFONYL)-1-(4-ETHOXYPHENYL)-1-PROPANONE
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